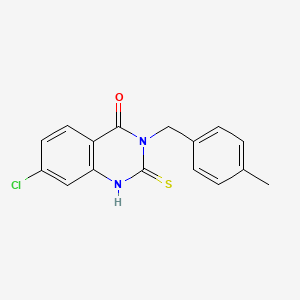

7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazoline derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines involves Huisgen's [3+2] dipolar cycloaddition, which is a common method for constructing heterocyclic compounds . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is achieved through a five-step process including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms. The presence of substituents such as chloro, methoxy, and thioxo groups can significantly influence the chemical behavior and biological activity of these molecules. For example, the structure of 7-chloro-4-methoxyquinoline was modified through reactions with thiophosgene, leading to a product with a 2-thioxoquinoline moiety . This suggests that the compound "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" would also have a complex structure with potential reactive sites for further chemical modifications.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which can be utilized to synthesize new compounds with potential pharmacological properties. The study on 7-chloro-4-methoxyquinoline shows that it can undergo ring scission when treated with thiophosgene, leading to different heterocyclic systems . This indicates that the compound may also participate in similar reactions, which could be explored for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine, and functional groups like methoxy and thioxo, can affect properties like solubility, melting point, and reactivity. Although the specific properties of "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" are not detailed in the provided papers, the synthesis and reactions of similar compounds suggest that it would exhibit unique characteristics pertinent to its structure .

Applications De Recherche Scientifique

Synthesis Methods

- A practical approach for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, like 7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been developed using dithiocarbamate chemistry. This method is advantageous due to its simplicity, good yields, and cost-effectiveness (Azizi & Edrisi, 2017).

Antimicrobial and Anticonvulsant Activities

- Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which might include compounds structurally similar to 7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have shown broad spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activities (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Cytotoxic Effects and Apoptosis Induction

- Certain quinazolinone derivatives exhibit significant cytotoxic effects against MCF-7 breast cancer cells, with distinct apoptotic features, suggesting potential applications in cancer research and therapy (Zahedifard et al., 2015).

Synthesis of Azomethine Derivatives

- Azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including the 7-chloro variant, have been synthesized and characterized, indicating their potential utility in various chemical and pharmaceutical applications (Saeed, Mahmood, & Flörke, 2014).

Antibacterial Activity

- Compounds similar to 7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown significant antibacterial activity against a range of bacteria, suggesting their potential as antibacterial agents (Osarumwense, 2022).

Corrosion Inhibition

- Quinazolinone compounds have been studied as corrosion inhibitors for mild steel in acidic environments, indicating potential industrial applications for these chemicals (Hashim et al., 2012).

Antimicrobial Dyes

- Novel quinazolinone-based reactive dyes with antimicrobial properties have been synthesized, demonstrating the versatility of quinazolinone derivatives in textile and pharmaceutical industries (Patel & Patel, 2011).

Propriétés

IUPAC Name |

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-7-6-12(17)8-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUBVGQHTUAIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)

![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)

![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)